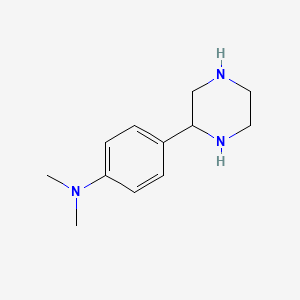

Dimethyl-(4-piperazin-2-yl-phenyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-piperazin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-6,12-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRWHFVHAULXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587670 | |

| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904814-36-4 | |

| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-(4-piperazin-2-yl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural Elucidation

The nomenclature "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" suggests a core structure of a phenyl group substituted with a piperazine ring and a dimethylamine moiety. The most logical interpretation of this name is N,N-Dimethyl-4-(piperazin-2-yl)aniline. This structure consists of an aniline core with two methyl groups on the nitrogen atom, and a piperazine ring attached at the para-position (position 4) of the phenyl ring, with the attachment point being the carbon at the 2-position of the piperazine ring.

The piperazine motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for pharmacophoric groups.[2] Numerous FDA-approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases, incorporate the piperazine ring.[3] The introduction of a dimethylamino group can further modulate the molecule's basicity, polarity, and potential for hydrogen bonding, which can significantly influence its biological activity.

Physicochemical Properties

The precise physicochemical properties of N,N-Dimethyl-4-(piperazin-2-yl)aniline have not been experimentally determined and reported in publicly accessible literature. However, we can extrapolate expected properties based on its constituent functional groups and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₉N₃ | Based on the chemical structure. |

| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an oil or low-melting solid | Similar substituted anilines and piperazines often exhibit these forms. |

| Solubility | Expected to have some solubility in water, especially at acidic pH, and good solubility in organic solvents like methanol, ethanol, and DMSO. | The presence of three nitrogen atoms, capable of protonation, suggests aqueous solubility. The aromatic ring and alkyl groups contribute to organosolubility. |

| pKa | Estimated to have two pKa values, one for the piperazine nitrogens (around 8-9) and one for the dimethylamino group (around 4-5). | Based on typical pKa values for piperazine and N,N-dimethylaniline. |

Synthesis and Purification

A plausible synthetic route for N,N-Dimethyl-4-(piperazin-2-yl)aniline can be conceptualized starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging established organic chemistry transformations.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for N,N-Dimethyl-4-(piperazin-2-yl)aniline.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine-2-carboxylic acid (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination to couple the piperazine and nitrophenyl moieties.

-

Methodology:

-

To a solution of piperazine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add 1-bromo-4-nitrobenzene and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Step 2: Synthesis of 1-(4-Aminophenyl)piperazine-2-carboxylic acid (Intermediate 2)

The nitro group is reduced to an amine in this step.

-

Methodology:

-

Dissolve Intermediate 1 in a solvent such as methanol or ethanol.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

-

Step 3: Synthesis of 1-(4-(Dimethylamino)phenyl)piperazine-2-carboxylic acid (Intermediate 3)

The primary amine is converted to a dimethylamine via reductive amination.

-

Methodology:

-

Dissolve Intermediate 2 in a solvent like dichloromethane or acetonitrile.

-

Add an excess of aqueous formaldehyde.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 4: Synthesis of N,N-Dimethyl-4-(piperazin-2-yl)aniline (Target Molecule)

The final step is the removal of the carboxylic acid group.

-

Methodology:

-

Heat Intermediate 3 in a high-boiling point solvent such as diphenyl ether or in the presence of an acid catalyst to facilitate decarboxylation.

-

Monitor the evolution of carbon dioxide to gauge the reaction's progress.

-

After completion, cool the reaction mixture and purify the final product by distillation or column chromatography.

-

Potential Applications in Drug Discovery and Research

While the specific biological activity of N,N-Dimethyl-4-(piperazin-2-yl)aniline is not documented, its structural motifs are present in numerous biologically active compounds. This suggests that it could be a valuable building block or a candidate for screening in various therapeutic areas.

-

Central Nervous System (CNS) Agents: Phenylpiperazine derivatives are well-known for their activity on CNS targets, including serotonin and dopamine receptors. Compounds with similar structures have shown potential as antipsychotic, antidepressant, and anxiolytic agents.

-

Anticancer Agents: The piperazine ring is a key component in several kinase inhibitors used in cancer therapy.[4] The subject molecule could serve as a scaffold for the development of new anticancer drugs.

-

Antimicrobial Agents: Certain piperazine derivatives have demonstrated antibacterial and antifungal properties.[3]

Logical Relationship of Structural Moieties and Potential Biological Activity

Caption: Interplay of structural components and their potential biological implications.

Safety, Handling, and Storage

Given the lack of specific toxicological data for N,N-Dimethyl-4-(piperazin-2-yl)aniline, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for related compounds, such as N,N'-dimethylpiperazine and N,N-dimethylaniline, should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Toxicity: N,N-dimethylaniline is known to be toxic upon ingestion, inhalation, and skin absorption, affecting the central nervous system and blood.[5] Similar hazards should be anticipated for the title compound.

Analytical Methods

The characterization and purity assessment of N,N-Dimethyl-4-(piperazin-2-yl)aniline can be achieved using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity analysis. UV detection would be effective due to the presence of the aromatic ring.

-

Mass Spectrometry (MS): LC-MS would be invaluable for confirming the molecular weight of the compound and for identifying any impurities or byproducts from the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating and confirming the chemical structure of the synthesized molecule.

Conclusion

N,N-Dimethyl-4-(piperazin-2-yl)aniline represents a chemical entity with significant potential in the field of drug discovery, owing to its constituent piperazine and N,N-dimethylaniline moieties. While detailed experimental data for this specific compound is scarce, this technical guide provides a solid foundation for researchers by outlining a plausible synthetic strategy, predicting its key properties, and discussing its potential applications and necessary safety precautions. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their therapeutic potential.

References

-

Avapritinib (4) is a potent inhibitor of mutant forms of the protein tyrosine kinase KIT and of platelet-derived growth factor receptor alpha (PDGFRA). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

ChemSrc. (2022, September 14). 1,4-bis-(2,4-dimethyl-phenyl)-piperazine | CAS#:3367-57-5. Retrieved from [Link]

-

Molbase. (n.d.). 4-piperazin-2-ylaniline|779299-98-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethylphenylpiperazinium. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem. Retrieved from [Link]

-

Rafiq, A., Aslam, S., Mohsin, N. ul A., & Ahmad, M. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 1-19. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Piperazine-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs across a wide array of therapeutic areas.[1][2] Its unique combination of structural simplicity, synthetic versatility, and advantageous physicochemical properties makes it an invaluable tool for drug designers.[1][3] This guide provides an in-depth exploration of the piperazine core, beginning with its fundamental importance in drug design. It delves into the strategic considerations behind its use and details robust synthetic methodologies for the creation of novel derivatives. A practical, step-by-step case study illustrates a complete discovery workflow, from synthesis to characterization. Finally, the guide looks forward to emerging trends and future applications, offering a comprehensive resource for professionals dedicated to the advancement of small molecule therapeutics.

The Piperazine Core: A Privileged Scaffold in Drug Discovery

The prevalence of the piperazine motif in pharmaceuticals is not coincidental. It is a deliberate choice rooted in the heterocycle's ability to confer desirable properties to a drug candidate. The six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a unique blend of features that medicinal chemists strategically exploit.

Physicochemical and Pharmacokinetic Advantages

The two nitrogen atoms are key to piperazine's utility. They act as versatile synthetic handles, allowing for systematic functionalization to meticulously fine-tune properties like solubility, lipophilicity, and basicity (pKa).[3] This "tunability" is critical for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

-

Modulating Basicity and Solubility: Piperazine is a diprotic base with two pKa values (typically around 5.3-5.7 and 9.7-9.8).[4][5] This allows it to be protonated at physiological pH, which can significantly enhance aqueous solubility—a common hurdle in drug development.[6][7] By forming salts, the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) can be dramatically improved.[5]

-

Improving Permeability and Bioavailability: The piperazine scaffold can enhance a compound's ability to cross biological membranes, thereby improving oral bioavailability.[3] Its nitrogen atoms can engage in hydrogen bonding with biological targets while the overall lipophilicity can be adjusted through N-substituents to achieve the right balance for membrane traversal.[3]

-

Serving as a Versatile Linker: The piperazine ring is often employed as a linker to connect two or more pharmacophores within a single molecule.[1] Its defined, non-planar (chair) conformation can orient these fragments in a specific spatial arrangement to optimize binding with a biological target.

Therapeutic Versatility

The piperazine scaffold is a component of numerous marketed drugs, demonstrating its broad therapeutic relevance.[2][8] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antipsychotic, antibacterial, antifungal, and antiviral properties.[3][9][10]

Table 1: Examples of FDA-Approved Piperazine-Containing Drugs

| Drug Name | Therapeutic Class | Role of Piperazine Moiety |

| Imatinib | Anticancer | Increases kinase selectivity and improves solubility.[3] |

| Aripiprazole | Antipsychotic | Modulates dopamine and serotonin receptor binding affinity.[3][11] |

| Ciprofloxacin | Antibiotic | Essential for antibacterial activity and cell penetration.[2] |

| Sildenafil | Erectile Dysfunction | Improves pharmacokinetic properties and target engagement.[4] |

| Cetirizine | Antihistamine | Contributes to the drug's selectivity and duration of action.[12] |

This versatility underscores the ring's ability to be adapted to interact with a diverse range of biological targets, solidifying its status as a privileged structure in drug discovery.[9]

Strategic Synthesis of Piperazine Derivatives

The synthesis of piperazine-containing molecules requires a strategic approach, where the choice of reaction is dictated by the desired substitution pattern and overall molecular complexity. The two secondary amine groups of the piperazine core are the primary sites for chemical modification.

N-Functionalization of the Piperazine Ring

Direct functionalization of the piperazine nitrogens is the most common strategy.

-

N-Alkylation: This is typically achieved via nucleophilic substitution with alkyl halides in the presence of a base. Depending on the stoichiometry, mono- or di-alkylated products can be obtained.[4]

-

N-Arylation: The introduction of aryl groups is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the gold-standard method for this transformation. It offers high functional group tolerance and broad substrate scope, allowing for the coupling of piperazine with a wide variety of aryl halides and triflates.

-

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amides and sulfonamides, respectively. These reactions are often used to introduce specific pharmacophoric elements or to modulate the basicity of the adjacent nitrogen.

Visualizing a Key Synthetic Transformation: Buchwald-Hartwig Amination

The diagram below illustrates the catalytic cycle for the N-arylation of piperazine, a process central to the synthesis of many modern pharmaceuticals.

Caption: The catalytic cycle for Palladium-catalyzed N-arylation of piperazine.

Causality Behind the Method: The choice of a palladium catalyst and a suitable phosphine ligand is critical. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, thereby controlling the reaction's efficiency and scope. A strong, non-nucleophilic base is required to deprotonate the coordinated piperazine, facilitating the final product-forming step.

Case Study: Synthesis and Characterization of a Novel Piperazine-Based Kinase Inhibitor Candidate

This section provides a self-validating, step-by-step protocol for the synthesis of a hypothetical novel molecule, 1-(4-fluorophenyl)-4-(pyrimidin-2-yl)piperazine , a scaffold found in several kinase inhibitors.

Experimental Workflow

The overall process involves a two-step sequence: an initial selective N-arylation followed by a second coupling reaction.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Aromatic Amines

Introduction: The Imperative for Sensitive Detection of Aromatic Amines

Aromatic amines (AAs) are a class of organic compounds characterized by an amino group attached to an aromatic ring. They are utilized as intermediates in the synthesis of a vast array of industrial and consumer products, including azo dyes, pesticides, polymers, and pharmaceuticals. However, the widespread use of these compounds is paralleled by significant health concerns. Many aromatic amines are classified as known or suspected carcinogens and mutagens by international health organizations. Human exposure can occur through various routes, including occupational contact, environmental contamination of soil and water, and migration from consumer products such as textiles, food packaging materials, and cooking utensils.[1][2][3]

Given the toxicological risks, numerous regulatory bodies globally, including the U.S. Environmental Protection Agency (EPA) and the European Commission, have established stringent limits on the presence of specific aromatic amines in various matrices.[4][5][6] This regulatory landscape necessitates the availability of robust, sensitive, and reliable analytical methods for their detection and quantification at trace levels.

This comprehensive guide provides detailed application notes and protocols for the analysis of aromatic amines, designed for researchers, scientists, and professionals in drug development and quality control. The methodologies presented are grounded in established chromatographic and spectroscopic techniques, with an emphasis on explaining the underlying principles and rationale for procedural choices to ensure methodological integrity and trustworthy results.

Core Analytical Strategies: A Comparative Overview

The determination of aromatic amines from complex matrices requires a multi-faceted analytical approach, encompassing sample preparation, chromatographic separation, and sensitive detection. The choice of methodology is often dictated by the specific analytes, the matrix, the required sensitivity, and the available instrumentation. The most prevalent and validated techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), frequently coupled with Mass Spectrometry (MS) for definitive identification and quantification.[7]

| Technique | Principle | Advantages | Common Detectors | Typical LODs |

| HPLC/UPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polar and non-polar compounds; no derivatization required for many AAs.[2] | UV-Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS). | 0.1 - 10 µg/L (MS) |

| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and semi-volatile compounds. | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS). | 0.05 - 5 µg/L (MS) |

| LC-MS/MS | HPLC or UPLC coupled to tandem mass spectrometry. | High selectivity and sensitivity; structural confirmation.[8] | Triple Quadrupole (QqQ), Orbitrap. | < 0.1 µg/L[1][8] |

| GC-MS | Gas chromatography coupled to mass spectrometry. | Excellent for identifying volatile AAs; extensive spectral libraries available.[9] | Quadrupole, Ion Trap. | < 1 µg/L |

| CE | Separation based on differential migration in an electric field. | High efficiency; small sample volume; suitable for charged species.[10] | UV, Fluorescence, Amperometric.[11] | 1 - 10 µg/L |

| Spectrophotometry | Formation of a colored complex and measurement of light absorbance. | Simple, low-cost instrumentation.[12] | UV-Vis Spectrophotometer. | > 100 µg/L |

High-Performance Liquid Chromatography (HPLC) Coupled to Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred technique for the trace-level quantification of aromatic amines due to its exceptional sensitivity and selectivity.[7] This method is particularly advantageous as it often circumvents the need for the derivatization steps required for GC analysis.[8]

Scientific Rationale

The power of LC-MS/MS lies in the synergy between the separation capabilities of liquid chromatography and the specific detection provided by tandem mass spectrometry.

-

Chromatographic Separation: Aromatic amines are typically basic compounds. Their retention on reversed-phase columns (e.g., C18) can be challenging due to their polarity.[13] To achieve adequate retention and good peak shape, the mobile phase is often acidified to ensure the analytes are in their ionized form. The choice of a suitable stationary phase, such as a Pentafluorophenyl (PFP) column, can also enhance the separation of these compounds.[1]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for aromatic amines, as the amino group is readily protonated. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique for each compound, minimizing matrix interferences and allowing for confident identification and quantification even at very low concentrations.[8]

Workflow for LC-MS/MS Analysis of Aromatic Amines

Caption: Workflow for Aromatic Amine Analysis by LC-MS/MS.

Detailed Protocol: Determination of Primary Aromatic Amines (PAAs) in Food Simulants

This protocol is adapted from established methods for analyzing PAAs migrating from food contact materials.[1][6]

1. Sample Preparation (Migration and Extraction)

-

Objective: To simulate the migration of PAAs from a material into food and extract the analytes for analysis.

-

Procedure:

-

Submerge the food contact material (e.g., kitchen utensil) in a 3% (w/v) aqueous acetic acid solution, which acts as a food simulant.[1]

-

Heat the simulant with the submerged material at the appropriate temperature and duration as specified by regulations (e.g., 2 hours at 100°C).[1]

-

After migration, allow the solution to cool and remove the material.

-

Transfer a known volume of the extract to a volumetric flask.

-

Spike the extract with an internal standard (e.g., aniline-d5) to a final concentration of 20 µg/kg to correct for matrix effects and variations in instrument response.[1]

-

Filter the extract through a 0.2 µm membrane filter into an autosampler vial for LC-MS/MS analysis.[1]

-

2. Instrumental Analysis (LC-MS/MS)

-

Instrumentation: An Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole LC/MS, or equivalent.[1]

-

LC Conditions:

-

Column: Agilent InfinityLab Poroshell 120 PFP (pentafluorophenyl), 2.1 x 100 mm, 2.7 µm.

-

Rationale: PFP columns provide alternative selectivity to C18 columns and are particularly effective for separating halogenated and positional isomers of aromatic amines.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid aids in the protonation of the amines, improving peak shape and ESI ionization efficiency.

-

-

Gradient: A time-programmed gradient from low to high organic phase (Acetonitrile) to elute analytes with varying polarities. A typical run time is under 10 minutes.[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ion Source: Agilent Jet Stream (AJS) ESI, Positive Mode.

-

Scan Type: Dynamic Multiple Reaction Monitoring (dMRM).

-

Rationale: dMRM only monitors for specific transitions around the expected retention time of the analyte, increasing the dwell time for each compound and thus improving sensitivity and data quality.

-

-

MRM Transitions: At least two transitions (one for quantification and one for qualification) should be optimized for each target analyte using individual standards.[1]

-

3. Calibration and Quantification

-

Prepare a series of calibration standards in the food simulant matrix by spiking known concentrations of the target aromatic amines.

-

The concentration range should bracket the expected sample concentrations and regulatory limits (e.g., 1 to 500 µg/kg).[1]

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a coefficient of determination (R²) > 0.99 is desirable.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a robust and widely used technique for the analysis of aromatic amines, particularly in environmental and industrial hygiene applications.[14][15] However, due to the polarity and low volatility of many aromatic amines, a derivatization step is often mandatory to improve their chromatographic behavior and thermal stability.[13][16]

Scientific Rationale

-

Derivatization: The primary amino group of AAs can cause poor peak shapes (tailing) and adsorption on the GC column.[16] Derivatization converts the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group. Common derivatization approaches include acylation or silylation.[13] This process is critical for achieving reproducible and accurate results.

-

Separation and Detection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation. Electron Ionization (EI) is the standard ionization method in GC-MS, which generates reproducible fragmentation patterns that can be compared against extensive spectral libraries (like NIST) for confident compound identification.

Workflow for GC-MS Analysis of Aromatic Amines

Caption: Workflow for Aromatic Amine Analysis by GC-MS.

Detailed Protocol: Determination of Aromatic Amines in Workplace Air (NIOSH 2002)

This protocol is based on the NIOSH Method 2002 for aromatic amines in air.[14]

1. Sample Collection and Preparation

-

Objective: To capture airborne aromatic amines and desorb them for analysis.

-

Procedure:

-

Draw a known volume of air through a solid sorbent tube (e.g., silica gel) using a calibrated personal sampling pump.

-

Place the front and back sorbent sections of the tube into separate vials.

-

Add 1.0 mL of 95% ethanol to each vial to desorb the analytes.[14]

-

Agitate the vials for 1 hour in an ultrasonic bath to ensure complete desorption.[14]

-

The resulting solution is ready for derivatization or direct analysis if the analytes are sufficiently volatile. For a more robust method, a derivatization step is recommended.

-

2. Derivatization (Acylation - Example)

-

Objective: To improve the volatility and chromatographic properties of the amines.

-

Procedure:

-

Transfer an aliquot of the ethanol extract to a clean vial.

-

Add a suitable acylation reagent (e.g., acetic anhydride or trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

-

After cooling, the sample may require a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step to remove excess derivatizing reagent before injection into the GC-MS.

-

3. Instrumental Analysis (GC-MS)

-

Instrumentation: A standard GC-MS system, such as a Shimadzu GCMS-QP2020 or equivalent.[9]

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium, constant flow.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification).[17]

-

Mass Range: e.g., m/z 40-450.

-

4. Calibration and Quantification

-

Prepare calibration standards by taking known amounts of amine standards through the entire sample preparation and derivatization procedure.

-

Analyze the standards alongside the samples.

-

Create a calibration graph by plotting peak area against concentration for quantification.

Alternative and Complementary Techniques

While LC-MS and GC-MS are the workhorses for aromatic amine analysis, other techniques offer specific advantages.

-

HPLC with UV Detection (HPLC-UV): A cost-effective and robust method suitable for screening and quality control when the target amines are present at higher concentrations and the sample matrix is relatively clean.[2][18] It is less selective and sensitive than MS detection.

-

Capillary Electrophoresis (CE): CE provides very high separation efficiency and requires minimal sample and solvent volumes.[10][19] It is particularly well-suited for separating charged analytes in aqueous samples. Detection can be achieved using UV, fluorescence, or amperometric detectors, with the latter offering excellent sensitivity for electroactive compounds like aromatic amines.[10][11][20]

-

Spectrophotometry: These methods are typically based on a diazotization-coupling reaction to produce a colored azo dye, which is then measured.[12][21][22][23] While simple and inexpensive, they lack specificity and can only provide a measure of total primary aromatic amines rather than identifying individual compounds.[7]

Conclusion and Future Outlook

The analytical landscape for the detection of aromatic amines is well-established, with LC-MS/MS and GC-MS serving as the cornerstone methodologies for regulatory compliance and research. The choice between these techniques is guided by the specific application, analyte properties, and required sensitivity. LC-MS/MS offers superior sensitivity and circumvents the need for derivatization, making it ideal for trace analysis in complex matrices like food and consumer products. GC-MS remains a powerful tool, especially with its extensive spectral libraries for definitive identification, though it often requires a derivatization step.

Future advancements will likely focus on developing faster and more automated sample preparation techniques, such as online SPE, and the continued evolution of mass spectrometry instrumentation to achieve even lower detection limits. The development of novel stationary phases for both LC and GC will also continue to improve the separation of isomeric and other difficult-to-resolve aromatic amines. These ongoing innovations will further enhance the ability of scientists to monitor and mitigate the risks associated with these hazardous compounds.

References

- Agilent Technologies. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS.

- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.

- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- Chinthakindi, S., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.

- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.

- National Institute for Occupational Safety and Health (NIOSH). (1994). AMINES, AROMATIC: METHOD 2002. Centers for Disease Control and Prevention.

- Kok, W. T., et al. (1996). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. PubMed.

- Canellas, E., Vera, C., & Nerín, C. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.

- Wang, C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.

- Less, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health.

- Williams, M. B. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.

- American Chemical Society. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.

- U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA.

- ResearchGate. (2008). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection.

- Chemistry LibreTexts. (2023). Derivatization.

- ResearchGate. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry.

- Rasayan Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -.

- Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.

- Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.

- Royal Society of Chemistry. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,.

- U.S. Food & Drug Administration. (2022). Elemental Analysis Manual (EAM) for Food and Related Products.

- Bacon, J. R., & Adams, R. N. (1968). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society.

- Separation Science. (2023). Overview of test methods for aromatic amines derived from azo colorants using GC-MS.

- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.

- Royal Society of Chemistry. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.

- Sun, Y., et al. (2009). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. PubMed.

- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

- MDPI. (2020). Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection.

- Sastry, C. S., et al. (1986). A new spectrophotometric method for the determination of primary aromatic amines.

- American Chemical Society. (2024). Visual Sensor Array for Multiple Aromatic Amines via Specific Ascorbic Acid Oxidase Mimic Triggered Schiff-Base Chemistry. ACS Publications.

Sources

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. agilent.com [agilent.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sepscience.com [sepscience.com]

- 10. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdc.gov [cdc.gov]

- 15. series.publisso.de [series.publisso.de]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. glsciences.com [glsciences.com]

- 18. Making sure you're not a bot! [helda.helsinki.fi]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 23. A new spectrophotometric method for the determination of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of "Dimethyl-(4-piperazin-2-yl-phenyl)-amine"

Abstract

This document provides a comprehensive guide for the integration of the novel small molecule, "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" (hereafter referred to as Compound X ), into high-throughput screening (HTS) campaigns. Recognizing the absence of established public data for Compound X, this guide is structured to provide both a robust theoretical framework and actionable protocols for its characterization and screening. We leverage the well-established importance of the piperazine scaffold in medicinal chemistry to inform our strategic approach.[1][2][3] The protocols herein are designed to be self-validating, ensuring scientific rigor from initial compound handling to hit confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: The Piperazine Scaffold and the Promise of Compound X

The piperazine ring is a classic example of a "privileged scaffold" in modern drug discovery.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[4][5] Piperazine derivatives have demonstrated significant pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of central nervous system targets.[5]

Compound X, Dimethyl-(4-piperazin-2-yl-phenyl)-amine, represents a novel entity within this esteemed chemical class. Its unique substitution pattern warrants a systematic investigation of its biological activity. High-throughput screening (HTS) is the cornerstone of such an investigation, offering a rapid and scalable method to identify potential biological targets and initiate the drug discovery process.[6][7][8] This document outlines the critical steps for successfully screening Compound X, from initial characterization to the validation of primary "hits."

Pre-Screening Compound Characterization: The Foundation of Reliable Data

Before embarking on a large-scale screening campaign, a thorough characterization of Compound X is paramount. This initial investment in understanding the molecule's properties will prevent costly errors and ensure the generation of high-quality, reproducible data.

Physicochemical Property Assessment

A foundational step is to determine the key physicochemical properties of Compound X. These parameters influence its behavior in aqueous assay buffers and its potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.[9]

| Property | Experimental Method | Desired Outcome for HTS |

| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | >95% purity to avoid artifacts from contaminants. |

| Solubility | Kinetic and thermodynamic solubility assays (e.g., nephelometry) | Aqueous solubility >100 µM in DMSO/buffer solution to prevent precipitation in assays. |

| Stability | HPLC-MS analysis of compound in assay buffer over time | Minimal degradation (<10%) over the course of the experiment. |

| LogP/LogD | Calculated (e.g., cLogP) and/or experimental (e.g., shake-flask method) | LogP < 5 is generally preferred for drug-like properties.[9] |

Stock Solution Preparation and Management

Consistent and accurate compound handling is critical for HTS.

Protocol 1: Preparation of Compound X Master Stock

-

Objective: To create a high-concentration, stable master stock of Compound X.

-

Materials:

-

Compound X (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, low-binding microcentrifuge tubes or vials

-

-

Procedure:

-

Accurately weigh a precise amount of Compound X.

-

Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Gently vortex until the compound is fully dissolved. A brief sonication may be used if necessary.

-

Aliquot the master stock into single-use volumes in low-binding tubes to minimize freeze-thaw cycles.

-

Store at -20°C or -80°C in a desiccated environment.

-

-

Quality Control: Confirm the concentration of a sample aliquot via a suitable analytical method, such as quantitative NMR (qNMR) or a concentration-calibrated HPLC-UV.

HTS Campaign Strategy: From Target Selection to Hit Validation

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to identify and confirm true positive "hits" while eliminating false positives.[10][11]

Caption: High-Throughput Screening Workflow for a Novel Compound.

Target Selection and Assay Development

Given the prevalence of piperazine-containing molecules as modulators of G-Protein Coupled Receptors (GPCRs), we will use a hypothetical GPCR target for this application note. The choice of assay technology is critical for HTS success. Fluorescence-based assays are widely used due to their sensitivity and amenability to automation.[12]

Example Target: A hypothetical orphan GPCR known to be involved in a neurological signaling pathway.

Selected Assay: A cell-based calcium flux assay using a fluorescent probe (e.g., Fluo-8) measured on a high-throughput plate reader like a FLIPR (Fluorometric Imaging Plate Reader). This assay measures the mobilization of intracellular calcium, a common downstream event of GPCR activation.

Primary High-Throughput Screen

The primary screen aims to rapidly test Compound X for activity against the target at a single, relatively high concentration.

Protocol 2: Primary HTS - Cell-Based Calcium Flux Assay

-

Objective: To identify if Compound X modulates calcium signaling via the target GPCR.

-

Materials:

-

HEK293 cells stably expressing the target GPCR.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive dye loading buffer (e.g., Fluo-8).

-

384-well black, clear-bottom assay plates.

-

Compound X "daughter" plate (10 µM in assay buffer with 0.1% DMSO).

-

Positive control (a known agonist for the target, if available, or a generic activator like ATP).

-

Negative control (assay buffer with 0.1% DMSO).

-

-

Procedure:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at a predetermined optimal density and incubate overnight.

-

Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will first measure a baseline fluorescence reading.

-

The FLIPR's integrated liquid handler will then add Compound X (10 µM final concentration), positive control, and negative control to the appropriate wells.

-

Data Acquisition: The instrument will immediately and continuously measure the fluorescence intensity over a period of 2-3 minutes to capture the calcium flux kinetics.

-

-

Data Analysis:

-

Calculate the response for each well (e.g., maximum fluorescence intensity minus baseline).

-

Normalize the data to the controls: % Activation = [(Compound_Response - Negative_Control_Avg) / (Positive_Control_Avg - Negative_Control_Avg)] * 100.

-

A "hit" is defined as a compound that produces a response greater than a predefined threshold (e.g., >3 standard deviations above the negative control mean).

-

Hit Validation and Triaging: Ensuring True Biological Activity

A single active result in a primary screen is not sufficient. A rigorous validation cascade is necessary to confirm the activity and rule out experimental artifacts.[10][13]

Dose-Response Confirmation

Hits from the primary screen must be re-tested over a range of concentrations to confirm their activity and determine their potency (EC50 or IC50).

Protocol 3: Dose-Response (EC50) Determination

-

Objective: To determine the potency of Compound X.

-

Procedure:

-

Prepare a serial dilution of Compound X, typically an 8-point, 1:3 dilution series starting from 30 µM.

-

Perform the calcium flux assay as described in Protocol 2, but with the different concentrations of Compound X.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

-

Validation Criteria: A confirmed hit should display a clear sigmoidal dose-response curve.

Orthogonal and Counter-Screening

To ensure the observed activity is due to a direct interaction with the target and not an artifact, orthogonal and counter-screens are essential.

-

Orthogonal Assay: This is a different assay that measures a distinct aspect of the target's biology. For a GPCR, a radioligand binding assay could be used to confirm that Compound X physically binds to the receptor.

-

Counter-Screen: This assay is designed to identify compounds that interfere with the assay technology itself. For our example, one could test Compound X against the parental HEK293 cell line (not expressing the target GPCR) to see if it causes calcium flux through off-target effects. Another counter-screen could test for autofluorescence of the compound at the assay wavelengths.

Caption: Decision-making workflow for hit validation.

Conclusion

The successful screening of a novel molecule like "Dimethyl-(4-piperazin-2-yl-phenyl)-amine" is a systematic process grounded in rigorous scientific principles. By following the protocols and strategies outlined in this guide—from meticulous pre-screening characterization to a multi-faceted hit validation cascade—researchers can confidently and efficiently explore its therapeutic potential. The piperazine scaffold continues to be a rich source of pharmacological innovation, and a structured HTS approach is the most effective way to uncover the next generation of therapeutics derived from it.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

-

Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central, NIH. Available at: [Link]

-

Mass spectrometric techniques for label-free high-throughput screening in drug discovery. PubMed. Available at: [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

-

Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available at: [Link]

-

High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

How to Choose A Library for Screening? SARomics Biostructures. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. How to Choose Chemical Library For Screening? [saromics.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

Application Notes and Protocols: Development of Cell-Based Assays for Novel Phenylpiperazine Compounds

Introduction: The Therapeutic Potential of Phenylpiperazines

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system and other physiological systems.[1] These compounds are particularly well-known for their interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for drug discovery.[2][3] Phenylpiperazine derivatives frequently exhibit activity at serotonergic (5-HT) and dopaminergic (D) receptors, making them valuable candidates for developing novel therapeutics for psychiatric, neurological, and cardiovascular disorders.[4][5]

The development of any new chemical entity requires a robust and logical pipeline of assays to characterize its biological activity, potency, and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of cell-based assays tailored for the discovery and characterization of novel phenylpiperazine compounds. The methodologies described herein are designed to be self-validating, providing a clear path from initial high-throughput screening to detailed mechanism-of-action studies.

Strategic Assay Development Workflow

A successful screening campaign follows a tiered approach, starting with broad primary screens to identify active compounds and eliminate cytotoxic ones, followed by more specific secondary and mechanistic assays to confirm the mode of action and determine potency. This funneling strategy ensures that resources are focused on the most promising candidates.

Caption: Major GPCR signaling pathways relevant to phenylpiperazine targets.

cAMP Assays (Gs and Gi Signaling)

Cyclic AMP levels are a direct readout of adenylyl cyclase activity, which is stimulated by Gs-coupled receptors and inhibited by Gi-coupled receptors. [6]Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, robust method for measuring cAMP.

Principle of HTRF cAMP Assay: This is a competitive immunoassay. [7]Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate (the FRET donor). [7][8]When the tracer binds the antibody, the donor and acceptor are in close proximity, and excitation of the donor results in a FRET signal. High levels of cellular cAMP displace the tracer, disrupting FRET and causing the signal to decrease. [8]This inverse relationship is used to quantify cellular cAMP.

Caption: Principle of the competitive HTRF cAMP assay.

Protocol: HTRF cAMP Assay for Gs/Gi Agonists & Antagonists

Materials:

-

Stable cell line expressing the target GPCR (e.g., CHO-K1-hD2R). [9]* Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Reference agonist and antagonist for the target receptor.

-

cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer).

-

Low-volume white 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure (Agonist Mode):

-

Cell Preparation: Harvest and resuspend cells in assay buffer to the desired density.

-

Compound Plating: Add 5 µL of serially diluted phenylpiperazine compounds or reference agonist to the wells.

-

Cell Addition: Add 5 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Rationale: This incubation period is typically sufficient for GPCR-mediated cAMP production to reach a detectable level without causing cell stress.

-

-

Lysis and Detection: Add 5 µL of the d2-labeled cAMP tracer followed by 5 µL of the Eu-cryptate antibody, both prepared in the kit's lysis buffer.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data.

Procedure (Antagonist Mode):

-

Follow steps 1 and 2 for the phenylpiperazine compounds (potential antagonists).

-

Add 5 µL of a fixed concentration of the reference agonist (an EC₈₀ concentration is recommended) to all wells except the negative control.

-

Proceed with steps 3-7 as in the agonist protocol.

Data Analysis: Plot the normalized HTRF ratio against the log of compound concentration. For agonists, fit a sigmoidal dose-response (variable slope) curve to determine the EC₅₀ and Emax. For antagonists, determine the IC₅₀.

| Compound | Target | Assay Mode | Potency (nM) | Efficacy (% of Ref. Agonist) |

| Phenylpiperazine-003 | D₂ Receptor | Agonist | 85 | 92% |

| Phenylpiperazine-004 | D₂ Receptor | Antagonist | 150 (IC₅₀) | N/A |

| Reference Agonist | D₂ Receptor | Agonist | 12 (EC₅₀) | 100% |

| Caption: Example data table for cAMP functional assays. |

Part 3: Secondary Assays - Confirming Mechanism of Action

Compounds identified as "hits" in primary screens require further validation to confirm their mechanism of action and rule out assay artifacts. High-content screening (HCS) assays, such as those monitoring receptor internalization or β-arrestin recruitment, provide powerful, image-based confirmation of target engagement.

Receptor Internalization Assay

Principle: Upon sustained agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin and subsequent internalization of the receptor into endosomes. [10][11]This process can be visualized and quantified using high-content imaging. [10]A cell line is engineered to express the target GPCR fused to a fluorescent protein (e.g., GFP). In the basal state, fluorescence is localized to the cell membrane. Upon agonist stimulation, the fluorescence translocates to intracellular puncta (endosomes).

Protocol: High-Content GPCR Internalization Assay

Materials:

-

U2OS or HEK293 cell line stably expressing the target GPCR-GFP fusion protein.

-

Imaging-compatible black-walled, clear-bottom 96- or 384-well plates.

-

Hoechst 33342 stain for nuclear counterstaining.

-

Phenylpiperazine compounds and reference agonist.

-

High-content imaging system.

Procedure:

-

Cell Plating: Seed the GPCR-GFP cells in imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serially diluted compounds or reference agonist for 30-60 minutes at 37°C.

-

Staining and Fixation: Add Hoechst 33342 to the live cells to stain the nuclei. Alternatively, fix the cells with 4% paraformaldehyde and then stain.

-

Imaging: Acquire images using a high-content imager. Use the blue channel for nuclei (Hoechst) and the green channel for the GPCR-GFP.

-

Image Analysis: Use image analysis software to identify the nuclei and cell boundaries. Quantify the formation of fluorescent puncta (spots or vesicles) within the cytoplasm. The number or intensity of these puncta per cell is the readout for internalization.

Data Analysis: Quantify the internalization response for each concentration and plot a dose-response curve to determine the EC₅₀ for agonists. Antagonists can be tested by their ability to block agonist-induced internalization. This visual confirmation provides strong evidence of on-target activity.

Conclusion: A Pathway to Confident Candidate Selection

This guide outlines a logical and robust workflow for the cell-based characterization of novel phenylpiperazine compounds. By systematically assessing cytotoxicity before moving to functional assays, researchers can avoid misleading data and ensure the integrity of their screening campaign. The progression from broad primary screens measuring second messengers (cAMP, Ca²⁺) to confirmatory, image-based mechanistic assays like receptor internalization provides multiple, orthogonal data points to build a confident profile of a compound's activity. This multi-assay approach, grounded in established principles of GPCR biology, is essential for identifying and validating promising lead candidates for further drug development.

References

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]

-

RSC Publishing. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Available at: [Link]

-

PubMed Central. (2020). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Available at: [Link]

-

PubMed. (2007). High-content screening of known G protein-coupled receptors by arrestin translocation. Available at: [Link]

-

NCBI Bookshelf. Principles of the HTRF cAMP Assay. Available at: [Link]

-

PubMed. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Available at: [Link]

-

PubMed. (2019). Reporter Gene Assays for Investigating GPCR Signaling. Available at: [Link]

-

Biomedical and Pharmacology Journal. (2022). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Available at: [Link]

-

PubMed. (2017). High content screening to monitor G protein-coupled receptor internalisation. Available at: [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]

-

QIAGEN. Serotonin Receptor Signaling. Available at: [Link]

-

PubMed Central. (2024). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Available at: [Link]

-

PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]

-

Wikipedia. Phenylpiperazine. Available at: [Link]

-

Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

-

Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

-

YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available at: [Link]

-

Wikipedia. Serotonin pathway. Available at: [Link]

-

Technology Networks. GPCR Stable Cell Line Development Creative Biogene. Available at: [Link]

-

Signosis. GPCR Luciferase Reporter Cell Lines. Available at: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

-

Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

-

ResearchGate. cAMP assay principle. Available at: [Link]

-

RSC Publishing. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Available at: [Link]

-

Patsnap Synapse. Phenylpiperazine. Available at: [Link]

-

PubMed Central. (2021). Novel and atypical pathways for serotonin signaling. Available at: [Link]

-

Creative Bioarray. cAMP Assay. Available at: [Link]

-

PubMed Central. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available at: [Link]

-

YouTube. (2022). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Available at: [Link]

-

IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Perphenazine?. Available at: [Link]

-

Creative Diagnostics. Serotonergic Synapse Pathway. Available at: [Link]

-

PubMed. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. revvity.co.jp [revvity.co.jp]

- 4. grokipedia.com [grokipedia.com]

- 5. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GPCR Stable Cell Line Development - Creative Biogene [creative-biogene.com]

- 10. High content screening to monitor G protein-coupled receptor internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

Application Notes and Protocols for the Dimethyl-(4-piperazin-2-yl-phenyl)-amine Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Phenylpiperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its versatile nature, characterized by two nitrogen atoms, allows for structural modifications that can significantly enhance a compound's pharmacokinetic and pharmacodynamic properties.[2] When incorporated into a phenylpiperazine structure, this moiety serves as a versatile building block for a wide array of therapeutic agents targeting various diseases, including cancer, central nervous system disorders, and infectious diseases.[1][3]

The specific scaffold of interest, "Dimethyl-(4-piperazin-2-yl-phenyl)-amine," also known as N,N-dimethyl-4-(piperazin-2-yl)aniline, represents a key pharmacophore. The dimethylamino group, a potent electron-donating group, can significantly influence the electronic properties of the phenyl ring, thereby modulating target binding and metabolic stability. This guide provides a comprehensive overview of the applications of this scaffold, drawing upon data from closely related and well-established phenylpiperazine-containing drugs to illustrate its therapeutic potential.

Core Applications in Medicinal Chemistry

The Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold is a cornerstone in the design of:

-

Kinase Inhibitors: A primary application of this scaffold is in the development of small molecule kinase inhibitors for the treatment of cancer.[3][4] The phenylpiperazine moiety often serves as a key structural element that can occupy the ATP-binding site of various kinases.

-

GPCR Modulators: Phenylpiperazine derivatives are also prominent as ligands for G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, leading to their use in treating psychiatric and neurological disorders.

-

Antimicrobial Agents: The inherent properties of the piperazine ring have also been exploited in the development of novel antibacterial and antifungal agents.[1][5]

Mechanism of Action: A Focus on Kinase Inhibition

A significant number of kinase inhibitors utilize the phenylpiperazine scaffold. A prime example is Imatinib , a revolutionary drug for chronic myeloid leukemia (CML), which targets the Bcr-Abl tyrosine kinase.[4] While not containing a dimethylamino group, the structural principles of Imatinib's interaction with its target provide a valuable framework for understanding the potential of the Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold.

The general mechanism involves the phenylpiperazine core acting as a scaffold to position other functional groups correctly within the kinase's ATP binding pocket. The dimethylamino group on the phenyl ring can potentially form hydrogen bonds or engage in favorable electronic interactions with amino acid residues in the kinase domain, enhancing binding affinity and selectivity.

Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

Below is a conceptual signaling pathway illustrating how a hypothetical inhibitor based on the Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold might disrupt a cancer-driving signaling cascade.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Data Presentation: Comparative Analysis of Phenylpiperazine-Based Kinase Inhibitors

The following table summarizes the activity of several notable kinase inhibitors that share the broader phenylpiperazine scaffold. This data highlights the therapeutic potential and selectivity that can be achieved through modifications of this core structure.

| Compound | Primary Target(s) | IC₅₀ (nM) | Therapeutic Area |

| Imatinib | Bcr-Abl, c-KIT, PDGFRA | 250-1000 | Oncology (CML, GIST)[4] |

| Dasatinib | Src, Bcr-Abl | <1 | Oncology (CML)[4] |

| Avapritinib | KIT, PDGFRA | 0.24 (KIT D816V) | Oncology (GIST, Mastocytosis)[6] |

| Infigratinib | FGFR1-3 | 1.1-1.5 | Oncology (Cholangiocarcinoma)[6] |

Experimental Protocols

Protocol 1: Synthesis of a Dimethyl-(4-piperazin-2-yl-phenyl)-amine Derivative

This protocol outlines a general synthetic route for a derivative of the target scaffold, adaptable for creating a library of analogs for structure-activity relationship (SAR) studies. The synthesis involves a key Buchwald-Hartwig amination reaction.

Workflow Diagram: Synthesis

Caption: General synthetic workflow for a phenylpiperazine derivative.

Step-by-Step Methodology:

-

Synthesis of 1-(4-nitrophenyl)piperazine:

-

To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and piperazine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq).

-

Heat the mixture under an inert atmosphere (e.g., argon) at 100 °C for 12-18 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield 1-(4-nitrophenyl)piperazine.

-

-

Synthesis of 4-(piperazin-1-yl)aniline:

-

Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in ethanol and add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(piperazin-1-yl)aniline.

-

-

Synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline:

-

To a solution of 4-(piperazin-1-yl)aniline (1.0 eq) in methanol, add formaldehyde (2.5 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with an aqueous solution of sodium bicarbonate and extract with dichloromethane.

-

Purify the crude product by column chromatography.

-

-

Final Coupling Step:

-

Couple the synthesized N,N-dimethyl-4-(piperazin-1-yl)aniline with a desired aryl halide or triflate using the Buchwald-Hartwig amination conditions described in Step 1 to obtain the final target molecule.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a specific protein kinase.

Workflow Diagram: Kinase Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of the recombinant kinase, the corresponding peptide substrate, and ATP in the kinase buffer.

-

-

Assay Procedure:

-

Serially dilute the test compound stock solution in kinase buffer to create a range of concentrations.

-

In a 96-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

The Dimethyl-(4-piperazin-2-yl-phenyl)-amine scaffold is a highly valuable pharmacophore in modern medicinal chemistry. While direct literature on this exact molecule is sparse, the extensive research on closely related phenylpiperazine derivatives provides a strong foundation for its potential applications, particularly in the development of kinase inhibitors for oncology and GPCR modulators for neuroscience. The synthetic and screening protocols provided here offer a starting point for researchers to explore the therapeutic potential of novel compounds based on this promising scaffold. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development.

References

-

F. P. Gu, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1033. [Link]

-

S. Aslam, et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 1-20. [Link]

-

L. J. Lombardo, et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

National Center for Biotechnology Information. (n.d.). Imatinib. In PubChem. Retrieved from [Link]

-